molecular formula C13H13N3O2 B10934301 N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B10934301
M. Wt: 243.26 g/mol
InChI Key: YZNPTEOEUOXGHQ-UHFFFAOYSA-N
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Description

N~3~-(4-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyridyl group attached to a tetrahydrobenzisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-(4-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Benzisoxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-nitrobenzyl alcohol, under acidic conditions.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzisoxazole intermediate.

    Carboxamide Formation: The final step involves the conversion of the intermediate to the carboxamide form, typically through an amidation reaction using an appropriate amine and coupling reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro group (if present) or the benzisoxazole ring, leading to various reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products:

    Oxidation Products: Pyridyl N-oxides.

    Reduction Products: Reduced benzisoxazole derivatives.

    Substitution Products: Various substituted pyridyl derivatives.

Scientific Research Applications

N~3~-(4-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N3-(4-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The pyridyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the benzisoxazole ring can modulate the compound’s overall reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    N-(4-Pyridyl)benzamide: Shares the pyridyl group but lacks the benzisoxazole ring.

    4,5,6,7-Tetrahydro-1,2-benzisoxazole: Lacks the pyridyl group and carboxamide functionality.

    Pyridine-3-carboxamide: Contains the pyridyl and carboxamide groups but lacks the benzisoxazole ring.

Uniqueness: N3-(4-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is unique due to the combination of its structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-pyridin-4-yl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C13H13N3O2/c17-13(15-9-5-7-14-8-6-9)12-10-3-1-2-4-11(10)18-16-12/h5-8H,1-4H2,(H,14,15,17)

InChI Key

YZNPTEOEUOXGHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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